![molecular formula C20H22N6O B2390977 (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034371-09-8](/img/structure/B2390977.png)
(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with substituted aromatic aldehydes . The use of ZnO nanoparticles (ZnO-NPs) has been reported in the synthesis of benzimidazole derivatives, offering advantages such as higher yield, shorter reaction time, and recyclability of the catalyst .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including This compound
, can be confirmed using various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo cyclocondensation with substituted aromatic aldehydes . The specific reactions that This compound
can participate in would depend on the specific functional groups present in the molecule.
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of This compound
are not provided in the search results.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
- Metabolism of SB-649868 : A study by Renzulli et al. (2011) on SB-649868, a novel orexin receptor antagonist, provides insights into the metabolism of complex organic molecules. SB-649868 is metabolized primarily via oxidation, with the metabolites excreted through feces and urine. This study highlights the importance of understanding the metabolic pathways and elimination mechanisms for therapeutic agents, which could be relevant for compounds with similar structures (Renzulli et al., 2011).
Receptor Occupancy and Pharmacodynamics
- Receptor Occupancy by Novel Antagonists : The work by Rabiner et al. (2002) explored the receptor occupancy of a novel 5-HT(1A) antagonist, demonstrating how positron emission tomography (PET) can be used to assess the in vivo receptor occupancy and pharmacodynamics of new compounds. This approach could be applicable to studying the receptor binding characteristics of new compounds, including those with structures similar to the query molecule (Rabiner et al., 2002).
Pharmacological Effects
- Effects on Neurotransmitter Systems : Studies on compounds like ST2472, which has shown antipsychotic potential, illustrate the relevance of evaluating the effects of novel compounds on neurotransmitter systems, such as dopamine and serotonin. Understanding these effects can inform the development of new therapeutic agents for psychiatric disorders (Lombardo, Stasi, & Borsini, 2009).
Toxicology and Safety
- Toxicological Evaluations : The identification of xenobiotics in poisoning cases, as explored by Imbenotte et al. (2003), underscores the importance of toxicological evaluations for new compounds. NMR spectroscopy was employed to detect a range of xenobiotics in biological fluids, emphasizing the necessity of safety assessments for novel chemical entities (Imbenotte et al., 2003).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives have shown non-toxic nature after being screened for cytotoxicity against human cervical (HeLa) and Supt1 cancer cell lines . The specific safety and hazards of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
are not provided in the search results.
Future Directions
Benzimidazole derivatives have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
in various therapeutic areas.
properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(15-5-6-17-18(11-15)22-13-21-17)26-9-7-25(8-10-26)19-12-14-3-1-2-4-16(14)23-24-19/h5-6,11-13H,1-4,7-10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTIILOFAAZFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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